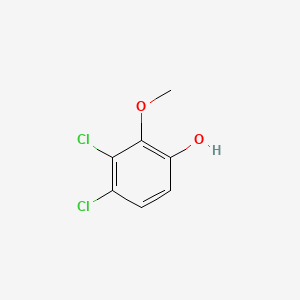

3,4-Dichloro-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDGZRGOCDIQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227894 | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-94-4 | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 3,4 Dichloro 2 Methoxyphenol

De Novo Synthetic Pathways

De novo synthesis of 3,4-dichloro-2-methoxyphenol involves constructing the molecule from simpler, readily available starting materials. These pathways often rely on a sequence of reactions to introduce the desired functional groups—hydroxyl, methoxy (B1213986), and two chlorine atoms—at specific positions on the benzene (B151609) ring.

Regioselective Halogenation Strategies

The introduction of two chlorine atoms at positions 3 and 4 of a 2-methoxyphenol (guaiacol) precursor is a critical step that demands high regioselectivity. The directing effects of the hydroxyl and methoxy groups on the aromatic ring primarily favor electrophilic substitution at the positions para and ortho to the hydroxyl group.

Direct chlorination of guaiacol (B22219) often leads to a mixture of chlorinated products. To achieve the desired 3,4-dichloro substitution pattern, a multi-step approach is often necessary. One strategy involves the initial protection of the more reactive sites or the use of blocking groups to direct the chlorination to the desired positions. Subsequent removal of the protecting or blocking groups yields the target compound.

An investigation into the halogenation of 3,4-dimethoxyphenol (B20763) was conducted to prepare for an intramolecular Heck reaction. soton.ac.uk This highlights the importance of controlling the placement of halogens for subsequent synthetic transformations.

Etherification and Demethylation Techniques

Etherification and demethylation are key techniques in the synthesis of substituted phenols. In the context of this compound synthesis, these methods can be employed to introduce the methoxy group or to unmask a hydroxyl group at a late stage of the synthesis.

For instance, a dichlorinated phenol (B47542) can undergo etherification to introduce the 2-methoxy group. Conversely, a dimethoxy precursor can be selectively demethylated to reveal the hydroxyl group. A common demethylation agent is boron tribromide (BBr₃). mdpi.com Another method involves using hydrogen bromide in acetic acid, which can effectively cleave methyl ethers. mdpi.com For example, 4-(3-methoxyphenoxy) benzoic acid can be demethylated by refluxing with 48% hydrogen bromide in acetic acid. mdpi.com Sodium ethanethiolate in DMF is another reagent used for demethylation, offering the advantage of not affecting other functional groups. researchgate.net

A four-step synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol (B32979) utilizes an Ullmann reaction followed by demethylation with HBr in acetic acid, with all steps requiring an inert atmosphere and providing high yields. mdpi.com

| Demethylation Reagent | Conditions | Reference |

| Boron tribromide (BBr₃) | Varies | mdpi.com |

| Hydrogen bromide (48%) | Reflux in acetic acid | mdpi.com |

| Sodium ethanethiolate | 100°C in DMF | researchgate.net |

Directed Functionalization of Aromatic Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. acs.orgnih.gov In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. acs.orgnih.gov The resulting lithiated species can then react with an electrophile to introduce a desired substituent.

For the synthesis of this compound, a suitable precursor bearing a DMG could be used to introduce one of the chloro substituents or the methoxy group in a regioselective manner. The O-carbamate group is an example of a versatile DMG that can be used in DoM strategies. acs.orgnih.gov

Multi-step Conversions from Readily Available Starting Materials

The logical design of a multi-step synthesis is a fundamental challenge in organic chemistry. libretexts.org It often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com

A plausible multi-step synthesis of this compound could start from guaiacol (2-methoxyphenol). Guaiacol is a readily available starting material, often derived from the thermal decomposition of lignin. asianpubs.org The synthesis would then involve the controlled, sequential introduction of the two chlorine atoms at positions 3 and 4. This can be challenging due to the activating nature of the hydroxyl and methoxy groups.

Another potential starting material is vanillin (B372448). A synthetic route from vanillin would require the removal of the aldehyde group and the introduction of two chlorine atoms.

A general approach to multi-step synthesis involves:

Identifying a suitable starting material.

Planning a sequence of reactions to introduce the required functional groups.

Considering the regioselectivity of each reaction step.

Optimizing reaction conditions to maximize yield and minimize byproducts.

Sustainable and Green Chemistry Applications in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Catalytic Reaction Systems (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and have been adapted for the synthesis of substituted phenols. researchgate.netnih.gov These reactions often offer high efficiency and functional group tolerance under mild conditions.

A general strategy for synthesizing substituted phenols via a green protocol involves the ipso-hydroxylation of arylboronic acids. researchgate.netrsc.org This method can utilize aqueous hydrogen peroxide as a benign oxidant. researchgate.netrsc.org While not a direct synthesis of this compound, the principles can be applied to create complex phenol derivatives. For instance, a palladium-catalyzed reaction could be used to couple a boronic acid derivative with a suitable halogenated precursor, followed by hydroxylation.

The development of ligand-free palladium-catalyzed Suzuki reactions in aqueous media further enhances the green credentials of these transformations by simplifying the catalytic system and using an environmentally benign solvent. nih.gov

| Catalyst System | Reaction Type | Green Aspects | Reference |

| Pd(OAc)₂ | Suzuki-Miyaura Coupling | Ligand-free, aqueous media | nih.gov |

| H₂O₂/HBr | ipso-Hydroxylation of arylboronic acids | Mild conditions, green oxidant | researchgate.netrsc.org |

Atom-Economical and Solvent-Minimizing Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, prioritizing methods that are both efficient and environmentally benign. Atom economy and the reduction or elimination of hazardous solvents are central to this paradigm. The synthesis of this compound can be approached through methodologies that align with these principles.

A plausible and widely practiced method for chlorinating phenolic compounds involves electrophilic aromatic substitution using elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). From an atom economy perspective, direct chlorination with Cl₂ is highly efficient. In a hypothetical direct dichlorination of guaiacol, the primary atoms are incorporated into the product, with hydrogen chloride (HCl) being the only byproduct.

Theoretical Atom Economy Calculation:

Reactants: Guaiacol (C₇H₈O₂) + 2 Cl₂

Products: this compound (C₇H₆Cl₂O₂) + 2 HCl

Formula Weight of Desired Product: 193.03 g/mol

Formula Weight of All Reactants: 124.14 g/mol + 2 * 70.90 g/mol = 265.94 g/mol

Atom Economy (%) = (FW of Product / FW of Reactants) * 100 = (193.03 / 265.94) * 100 ≈ 72.6%

Solvent selection is another critical aspect of green synthesis. Traditional chlorinations often employ chlorinated solvents like dichloromethane (B109758) or chloroform. However, research into the chlorination of other phenols has highlighted solvent-free approaches. jst.go.jpcdnsciencepub.com For instance, using sulfuryl chloride as both the reagent and the solvent (neat conditions) can significantly reduce solvent waste. ccspublishing.org.cn Such solvent-free or solvent-minimized reactions not only reduce environmental impact but also simplify product work-up and purification, leading to cost savings, particularly on an industrial scale. researchgate.net Another approach involves using environmentally benign micellar media (water with surfactants) which can enhance regioselectivity while avoiding hazardous organic solvents. nih.gov

Table 1: Comparison of Chlorination Approaches based on Green Chemistry Principles

| Approach | Chlorinating Agent | Solvent System | Atom Economy | Solvent Impact |

| Traditional | Cl₂ or SO₂Cl₂ | Chlorinated Solvents (e.g., CH₂Cl₂) | Moderate-High | High (VOCs, hazardous waste) |

| Solvent-Free | SO₂Cl₂ (neat) | None | Moderate-High | Low |

| Aqueous System | H₂O₂ / HCl | Water (Micellar) | Moderate | Low (Benign solvent) |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving a high yield and purity of this compound is critically dependent on the precise control of reaction parameters. The primary challenge lies in directing the chlorination to the C3 and C4 positions of the guaiacol ring, as the C5 and C6 positions are also activated. A strategic, two-step chlorination can be envisioned for greater control.

Step 1: Regioselective Monochlorination The first step would involve the selective chlorination of guaiacol at the C4 position. The -OH group is a stronger activating group than -OCH₃, and its para-position (C4) is sterically accessible. Studies have shown that chlorination with N-chloroamines in acidic solutions, such as trifluoroacetic acid, can achieve high selectivity for the 4-position in phenols and anisoles. psu.edu This approach minimizes the formation of the ortho-isomer (6-chloroguaiacol).

Step 2: Second Chlorination The resulting 4-chloro-2-methoxyphenol (B107037) would then be subjected to a second chlorination. The existing substituents (-OH, -OCH₃, -Cl) would direct the second chlorine atom. The most activated available positions are C3 and C5. Optimizing conditions to favor substitution at C3 over C5 is the crucial step. This can be influenced by several factors:

Chlorinating Agent and Catalyst: The choice of chlorinating agent is paramount. While powerful, non-selective agents like Cl₂/FeCl₃ might lead to a mixture of isomers and over-chlorination, more sophisticated systems can offer greater control. Recent research has shown that in-situ generated reagents, such as those from mixing PIFA (phenyliodine bis(trifluoroacetate)) and AlCl₃, can achieve highly regioselective ortho-chlorination of phenols. researchgate.net Applying such a system to 4-chloro-2-methoxyphenol could potentially direct the second chlorine to the C3 position. Patents have also described the use of amines in conjunction with gaseous chlorine to selectively chlorinate in the ortho position relative to a hydroxyl group. google.com

Temperature: Electrophilic aromatic substitutions are often temperature-sensitive. Lower reaction temperatures typically increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one, reducing the formation of undesired isomers and byproducts.

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and stabilize transition states, thereby affecting regioselectivity. Non-polar solvents might favor certain isomers over others compared to polar or protic solvents.

Table 2: Influence of Reaction Parameters on Dichlorination of Guaiacol Derivatives

| Parameter | Condition | Expected Outcome on Yield & Purity | Rationale / Reference |

| Chlorinating Agent | N-Chloroamine (Step 1) | High p-selectivity for monochlorination | Avoids o/p mixture, enhancing purity of intermediate. psu.edu |

| PIFA/AlCl₃ (Step 2) | Potential for high o-selectivity | Directs chlorination ortho to the hydroxyl group. researchgate.net | |

| Catalyst | Amine | Increased ortho-selectivity | Forms a complex that directs the electrophile. google.com |

| Lewis Acid (AlCl₃) | Increased reaction rate, potential selectivity change | Activates the chlorinating agent. researchgate.net | |

| Temperature | Low (e.g., 0-25 °C) | Higher regioselectivity, lower byproduct formation | Favors kinetic product, reduces over-chlorination. jst.go.jp |

| High (e.g., >50 °C) | Faster reaction, lower selectivity | May lead to isomer mixtures and demethylation. jst.go.jp | |

| Solvent | Trifluoroacetic Acid | High para-selectivity with N-chloroamines | Specific solvent-reagent interaction enhances selectivity. psu.edu |

| Non-polar (e.g., Hexane) | May alter isomer ratios | Changes solvation of intermediates and transition states. |

Scale-Up Considerations and Process Chemistry for Industrial Relevance

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges related to safety, cost-effectiveness, and process control.

Reagent Handling and Safety: Large-scale use of highly reactive and corrosive reagents like sulfuryl chloride or gaseous chlorine requires specialized equipment and stringent safety protocols. Chlorine gas is highly toxic, and its storage and delivery systems must be robust. The generation of HCl gas as a byproduct necessitates the use of corrosion-resistant reactors (e.g., glass-lined steel) and off-gas scrubbing systems to neutralize the acidic fumes.

Heat Management: Aromatic chlorination is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat control can lead to a rapid temperature increase (thermal runaway), which reduces selectivity, promotes the formation of heavily chlorinated byproducts like trichloroguaiacol, and poses a significant safety risk. cdnsciencepub.com Industrial processes must incorporate efficient cooling systems and often rely on the controlled, slow addition of the chlorinating agent to manage the reaction exotherm.

Process Control and Purification: To ensure consistent product quality and high yield, robust process controls are essential. This includes real-time monitoring of temperature, pressure, and reaction progress using techniques like in-situ IR or process chromatography. Following the reaction, the separation of the desired 3,4-dichloro isomer from other isomers (e.g., 4,5-dichloro, 4,6-dichloro) and residual starting materials is critical. jst.go.jpresearchgate.netuc.cl Industrial purification would likely involve multi-stage processes such as fractional distillation under reduced pressure, melt crystallization, or recrystallization from an optimized solvent system.

Continuous vs. Batch Processing: While traditional chemical production often relies on large batch reactors, a continuous flow process offers significant advantages for a reaction like this. Continuous or "flow" reactors have a much higher surface-area-to-volume ratio, allowing for superior heat and mass transfer. This enables better control over the reaction temperature and residence time, which can lead to higher selectivity, improved safety, and more consistent product quality. The smaller reactor volumes at any given time also minimize the risk associated with handling hazardous materials.

Elucidation of Reactivity and Reaction Mechanisms of 3,4 Dichloro 2 Methoxyphenol

The reactivity of the 3,4-Dichloro-2-methoxyphenol ring is governed by the electronic properties of its substituents. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups that donate electron density to the aromatic ring through resonance, favoring electrophilic attack. Conversely, the chloro (-Cl) groups are deactivating due to their inductive electron withdrawal, yet they also direct incoming electrophiles to ortho and para positions. The synergy and opposition of these effects determine the regioselectivity of its reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For this compound, the vacant positions for substitution are C5 and C6. The outcome of these reactions is determined by the cumulative directing influence of the existing groups.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring typically proceeds by treatment with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com For phenols and other activated rings, nitric acid alone can sometimes be sufficient. masterorganicchemistry.com

The directing effects on the this compound ring are as follows:

-OH group (at C1): Strongly activating, ortho-, para-director. It strongly directs to C6 (ortho) and C4 (para, blocked).

-OCH3 group (at C2): Activating, ortho-, para-director. It directs to C1 (ortho, blocked) and C5 (para).

-Cl groups (at C3 and C4): Deactivating, ortho-, para-directors. The C3-chloro directs to C2 (blocked) and C4 (blocked), while the C4-chloro directs to C3 (blocked) and C5.

Considering these influences, the primary sites for nitration are C5 and C6. The powerful activating effect of the hydroxyl group makes C6 a highly probable site of substitution. The methoxy and C4-chloro groups both direct towards C5, making it another potential site. The reaction would likely yield a mixture of 3,4-Dichloro-2-methoxy-6-nitrophenol and 3,4-Dichloro-2-methoxy-5-nitrophenol.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 + SO3). wikipedia.orgyoutube.com The electrophile is typically sulfur trioxide (SO3) or its protonated form. masterorganicchemistry.comyoutube.com Similar to nitration, the directing effects of the existing substituents will govern the position of attack. The reaction is expected to yield a mixture of sulfonic acids at the C5 and C6 positions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, a property used in synthetic strategies to temporarily block a position. wikipedia.orglibretexts.orglibretexts.org

| Reaction | Typical Reagents | Predicted Major Products | Key Directing Influence |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 3,4-Dichloro-2-methoxy-6-nitrophenol 3,4-Dichloro-2-methoxy-5-nitrophenol | -OH (to C6), -OCH3 (to C5) |

| Sulfonation | SO3 / H2SO4 | 3,4-Dichloro-2-methoxy-6-sulfonic acid 3,4-Dichloro-2-methoxy-5-sulfonic acid | -OH (to C6), -OCH3 (to C5) |

Further halogenation, such as chlorination or bromination, introduces another halogen atom onto the ring. This reaction typically requires the halogen (e.g., Cl2 or Br2) and a Lewis acid catalyst (e.g., FeCl3 or AlCl3). youtube.com The directing effects are the same as those for nitration and sulfonation, pointing to substitution at the C5 and C6 positions.

The existence of the compound 3,4,5-trichloro-2-methoxyphenol in chemical databases provides strong evidence for the feasibility of chlorination at the C5 position. chemeo.comnih.gov This outcome is consistent with the para-directing effect of the C2-methoxy group and the ortho-directing effect of the C4-chloro group.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Moiety

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like a halide) on an aromatic ring, generally occurs via two main mechanisms.

The more common addition-elimination mechanism requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.orglibretexts.org Since this compound contains electron-donating hydroxyl and methoxy groups and lacks strong electron-withdrawing groups, it is not activated towards this SNAr pathway.

However, a substitution is possible under harsh conditions via the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orglibretexts.org This reaction requires a very strong base, such as sodium amide (NaNH2) or potassium amide (KNH2), to abstract a proton from a carbon adjacent to one of the halogens. semanticscholar.orgopenstax.org The subsequent elimination of a halide ion generates the benzyne.

For this compound, two potential benzyne intermediates could form:

3-Chloro-2-methoxy-4,5-dehydro-phenol: Formed by removal of the C5 proton and the C4-chloride.

4-Chloro-2-methoxy-3,4-dehydro-phenol: Formed by removal of a proton (hypothetically, if one were present at C5) and the C3-chloride. Given the substitution pattern, the most likely pathway involves deprotonation at C5 followed by elimination of the C4-chloride.

Once formed, the benzyne intermediate is rapidly attacked by a nucleophile (e.g., the amide ion, NH2-, or ammonia, NH3, from the reaction medium). This attack can occur at either carbon of the formal triple bond, often leading to a mixture of products. libretexts.org

Oxidation and Reduction Chemistry

Phenols are susceptible to oxidation, and in the presence of suitable catalysts or oxidants, they can undergo oxidative coupling to form dimers or polymers. wikipedia.org This process involves the formation of phenoxy radicals, which then combine. The coupling can result in new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds.

For this compound, oxidation (e.g., using enzymatic catalysts like laccase or peroxidase, or inorganic catalysts like manganese dioxide) would generate a phenoxy radical. acs.orgnih.gov This radical could then couple with another molecule in several ways:

C-C Coupling: Typically occurs at the positions ortho or para to the hydroxyl group. For this molecule, coupling at the C6 position is sterically accessible, which would lead to the formation of a biphenol derivative.

C-O Coupling: This would lead to the formation of a diphenyl ether linkage.

Research on other chlorinated phenols has shown that dehalogenation can sometimes occur as a consequence of the free-radical reactions during oxidative coupling. acs.orgaminer.orgacs.org This happens when the unpaired electron of the radical intermediate is located on a chlorine-substituted carbon, potentially leading to the release of a chloride ion. aminer.org

| Process | General Conditions | Potential Products | Mechanism Notes |

|---|---|---|---|

| Oxidative Coupling | Enzymes (e.g., laccase), Metal Oxides (e.g., MnO2) | Biphenol or Polyphenyl Ether Structures | Proceeds via phenoxy radical intermediates. May involve concurrent dehalogenation. |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H2/Pd-C), Microbial Action | 2-Methoxy-3-chlorophenol, 2-Methoxy-4-chlorophenol, Guaiacol (B22219) | Stepwise or complete removal of chlorine atoms, replaced by hydrogen. |

Reductive dehalogenation is the process of removing halogen atoms from a molecule and replacing them with hydrogen atoms. This is a significant reaction pathway for chlorinated aromatic compounds, particularly in environmental chemistry. Various methods can achieve this transformation:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd-C) is a common laboratory and industrial method for dehalogenating aryl halides.

Microbial Dehalogenation: Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process called organohalide respiration, leading to reductive dehalogenation. ovid.comwikipedia.orgoup.com

Applying these processes to this compound would be expected to remove one or both chlorine atoms. The stepwise removal could lead to intermediates like 2-methoxy-3-chlorophenol or 2-methoxy-4-chlorophenol, while complete dehalogenation would yield guaiacol (2-methoxyphenol).

Chemical Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached directly to the benzene (B151609) ring is acidic and acts as a nucleophile, making it the focal point for several key chemical transformations. The electron-donating effect of the methoxy group and the electron-withdrawing effects of the two chlorine atoms influence the reactivity of this hydroxyl group.

The conversion of the phenolic hydroxyl group into an ester or an ether are fundamental transformations for modifying the compound's properties.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. A common laboratory method is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed. organic-chemistry.org

A general scheme for the esterification of this compound is as follows:

Reaction with an Acid Chloride: This is often a more efficient method than Fischer esterification. The reaction is typically carried out in the presence of a base, like pyridine (B92270), to neutralize the HCl byproduct.

Reaction with an Acid Anhydride: This method is also highly effective and is often catalyzed by an acid or a base.

The table below illustrates hypothetical esterification reactions of this compound with common acylating agents.

| Acylating Agent | Reaction Conditions | Expected Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Room Temperature | 3,4-Dichloro-2-methoxyphenyl acetate |

| Acetic Anhydride | Sulfuric Acid (catalyst), Heat | 3,4-Dichloro-2-methoxyphenyl acetate |

| Benzoic Acid | H2SO4, Dean-Stark trap | 3,4-Dichloro-2-methoxyphenyl benzoate |

Etherification: The synthesis of ethers from the phenolic hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide via an SN2 reaction.

Key steps in the etherification of this compound include:

Deprotonation: The phenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to form the sodium or potassium 3,4-dichloro-2-methoxyphenoxide.

Nucleophilic Attack: The resulting phenoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

The table below provides examples of potential etherification reactions.

| Alkylating Agent | Base | Expected Product |

|---|---|---|

| Methyl Iodide (CH3I) | Potassium Carbonate (K2CO3) | 3,4-Dichloro-1,2-dimethoxybenzene |

| Ethyl Bromide (CH3CH2Br) | Sodium Hydroxide (NaOH) | 1-Ethoxy-3,4-dichloro-2-methoxybenzene |

| Benzyl Chloride (C6H5CH2Cl) | Sodium Hydride (NaH) | 1-(Benzyloxy)-3,4-dichloro-2-methoxybenzene |

The phenolic hydroxyl group and the oxygen of the methoxy group on this compound can act as Lewis bases, donating lone pairs of electrons to form coordination complexes with metal ions. The ability to form a chelate, where both oxygen atoms bind to the same metal center, makes it a potential bidentate ligand.

The formation and stability of these metal complexes depend on several factors, including:

The nature of the metal ion (e.g., charge, size, and electronic configuration).

The pH of the solution, which affects the protonation state of the phenolic hydroxyl group.

The solvent used for the reaction.

Studies on similar compounds, such as derivatives of 4-methoxy-2”,4”-dichlorochalcone, have shown the formation of stable complexes with transition metals like Co(II), Cu(II), and Ni(II). nih.gov Similarly, research on 3,4-dimethoxybenzoic acid demonstrates its ability to form complexes with a variety of metal ions including Co(II), Cu(II), La(III), and Nd(III). organic-chemistry.orgnih.gov Based on this, this compound is expected to form complexes with a range of metal ions.

The table below lists potential metal complexes that could be formed.

| Metal Ion | Potential Coordination Mode | Example Complex Structure (Hypothetical) |

|---|---|---|

| Cu(II) | Bidentate (through hydroxyl and methoxy oxygens) | Bis(3,4-dichloro-2-methoxyphenolato)copper(II) |

| Fe(III) | Bidentate or Monodentate | Tris(3,4-dichloro-2-methoxyphenolato)iron(III) |

| Zn(II) | Bidentate | Bis(3,4-dichloro-2-methoxyphenolato)zinc(II) |

Rearrangement and Cyclization Reactions

The aromatic structure of this compound is highly stable, and as such, the molecule does not readily undergo rearrangement or cyclization reactions under typical conditions. Such reactions would require the introduction of additional, suitably positioned functional groups. For instance, if an allyl group were introduced via etherification (forming an allyl ether), a Claisen rearrangement could potentially be induced with heating. Similarly, electrophilic cyclization could be possible if a propargylic ether derivative were synthesized first. chemscene.com However, for the parent compound, these reactions are not applicable.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

No specific kinetic studies for this compound have been found. However, the reaction rates can be inferred from studies on similar methoxyphenols. The rate of reactions, particularly those involving electrophilic attack on the aromatic ring or reactions at the hydroxyl group, is influenced by the electronic effects of the substituents.

Methoxy Group (-OCH3): This is an activating group that donates electron density to the ring through resonance, increasing the nucleophilicity of the phenol.

For reactions like esterification or etherification, the increased acidity of the phenolic proton due to the chlorine atoms would facilitate its deprotonation to form the phenoxide ion, potentially increasing the rate of SN2 attack in Williamson ether synthesis.

The identification of transient species is key to confirming reaction pathways. For the transformations involving the phenolic hydroxyl group of this compound, several key intermediates can be proposed based on established mechanisms.

In Fischer Esterification: The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate . organic-chemistry.org Subsequent proton transfers and elimination of a water molecule lead to the final ester product. masterorganicchemistry.commasterorganicchemistry.com

In Williamson Ether Synthesis: The key reactive intermediate is the phenoxide ion , formed by the deprotonation of the phenol with a base. This highly nucleophilic anion is stable due to the delocalization of the negative charge over the aromatic ring. It then participates in the rate-determining step, attacking the alkyl halide.

In Metal Complexation: The reaction proceeds through the formation of a coordinate bond between the oxygen atom(s) of the phenol and the metal center. In reactions where the phenolic proton is lost, a metal phenoxide species is formed as an intermediate, which is then stabilized within the final coordination complex.

The direct characterization of these intermediates often requires specialized spectroscopic techniques, as they are typically short-lived and present in low concentrations. patsnap.com

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dichloro 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Multi-dimensional NMR experiments are crucial for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3,4-Dichloro-2-methoxyphenol, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orgsdsu.eduyoutube.com It provides an unambiguous assignment of the protonated carbons in the molecule. For instance, it would link the proton signal at H-5 to the carbon signal at C-5, H-6 to C-6, and the methoxy (B1213986) protons to the methoxy carbon.

Correlations from the methoxy protons (-OCH₃) to the C-2 carbon, confirming the position of the methoxy group.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Correlations from the aromatic proton H-6 to carbons C-2 and C-4. These long-range correlations are definitive in establishing the 1-hydroxy, 2-methoxy, 3,4-dichloro substitution pattern on the benzene (B151609) ring.

| Proton | COSY Correlations (H-H) | HMQC/HSQC Correlation (¹J_CH_) | HMBC Correlations (²J_CH_, ³J_CH_) |

|---|---|---|---|

| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

| -OCH₃ | - | -OCH₃ Carbon | C-2 |

| -OH | - | - | C-1, C-2, C-6 |

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline or amorphous solid form. Techniques like Magic-Angle Spinning (MAS) are used to overcome the line broadening seen in solids, allowing for high-resolution spectra. emory.edu

Potential applications of ssNMR for this compound include:

Polymorph Identification: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Crystal Packing Analysis: ssNMR can probe intermolecular distances and interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the chlorine atoms. This provides a detailed picture of how the molecules are arranged in the crystal lattice.

Conformational Analysis: In the solid state, molecular motion is restricted. ssNMR can determine the specific conformation of the methoxy group relative to the aromatic ring, which may differ from the averaged conformation observed in solution.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Abundance

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₇H₆Cl₂O₂), HRMS would confirm the molecular weight and distinguish it from other isomers or compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M) and its isotopologues (M+2 and M+4) with a relative intensity ratio of approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₆³⁵Cl₂O₂ | 191.9796 | 100.0 (Reference) |

| [M+2]⁺ | C₇H₆³⁵Cl³⁷ClO₂ | 193.9766 | 65.1 |

| [M+4]⁺ | C₇H₆³⁷Cl₂O₂ | 195.9737 | 10.6 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). unt.edu The analysis of the resulting fragment ions provides detailed structural information. A plausible fragmentation pathway for protonated this compound would involve characteristic losses of functional groups.

Expected fragmentation steps include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds, leading to a significant fragment ion.

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ion can lose CO, which is characteristic of phenolic structures.

Loss of chlorine (•Cl) or hydrogen chloride (HCl): The cleavage of the carbon-chlorine bond can also occur, leading to further fragment ions.

Analyzing the masses of these daughter ions helps piece together the molecular structure and confirms the nature and position of the substituents.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |

|---|---|---|---|

| 192 | -15 | 177 | •CH₃ (from methoxy group) |

| 177 | -28 | 149 | CO (from phenolic ring structure) |

| 192 | -35 | 157 | •Cl |

| 149 | -35 | 114 | •Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in molecular polarizability. nih.gov Together, they provide a detailed fingerprint of the functional groups and skeletal structure of this compound. The assignment of specific vibrational modes is often aided by computational methods like Density Functional Theory (DFT). researchgate.netmdpi.com

Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methoxy C-H stretches appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretches: Vibrations corresponding to the phenolic C-O and the aryl-alkyl ether C-O bonds are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (methyl) | 2850 - 2980 | Medium | Medium |

| C=C stretch (aromatic ring) | 1400 - 1650 | Medium to Strong | Strong |

| C-O stretch (phenolic) | 1200 - 1300 | Strong | Medium |

| C-O stretch (ether) | 1000 - 1100 | Strong | Medium |

| C-Cl stretch | 600 - 800 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For an aromatic compound like this compound, the expected transitions would primarily be π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The presence of the phenyl ring with its conjugated π-system, along with substituents like chlorine, hydroxyl, and methoxy groups (which act as auxochromes), would influence the wavelength of maximum absorbance (λmax). A typical UV-Vis spectrum would plot absorbance versus wavelength, and the resulting data table would list the λmax values and their corresponding molar absorptivity (ε), providing insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the exact molecular structure of this compound, including bond lengths, bond angles, and torsion angles. The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables.

Table: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Chemical formula | C₇H₆Cl₂O₂ |

| Formula weight | 193.03 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a, b, c = Data not available |

| α, β, γ = Data not available | |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated density | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions

Once the crystal structure is determined, the arrangement of molecules within the crystal lattice (crystal packing) can be analyzed. This involves identifying and characterizing the intermolecular forces that stabilize the structure. For this compound, key interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and it could form bonds with the oxygen atoms of the methoxy or hydroxyl groups of neighboring molecules, or potentially with the chlorine atoms.

Halogen Bonding: The chlorine atoms could act as halogen bond donors or acceptors.

π-π Stacking: The aromatic rings could stack on top of each other.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. Studies in this area would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to see if different crystalline forms can be isolated and characterized.

Co-crystallization involves crystallizing a target molecule with another molecule (a "coformer") in a specific stoichiometric ratio. This is often done to modify the physical properties of the target compound. A co-crystallization study of this compound would explore its ability to form co-crystals with other molecules, particularly those capable of forming strong hydrogen bonds with its hydroxyl or methoxy groups.

Without experimental data from peer-reviewed sources, any further detail would be speculative and would not meet the required standards of scientific accuracy.

Based on a thorough review of available scientific literature, specific theoretical and computational chemistry studies focusing solely on this compound, as outlined in the user's request, are not publicly available. Detailed research findings, including quantum chemical calculations of its electronic structure, reactivity, DFT-based spectroscopic predictions, and conformational or tautomeric analyses for this specific compound, have not been published in the sources accessed.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. To do so would require fabricating data, which is contrary to the core principles of scientific accuracy.

While general principles of computational chemistry could be used to hypothesize the outcomes of such studies, this would not constitute the detailed, specific research findings requested for this particular molecule. Methodologies exist for such analyses, but their application and results for this compound have not been documented in the available literature.

Theoretical and Computational Chemistry Studies of 3,4 Dichloro 2 Methoxyphenol

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights that are often inaccessible through experimental techniques alone. mdpi.com For 3,4-Dichloro-2-methoxyphenol, MD simulations can elucidate its structural dynamics, conformational changes, and interactions with its environment, particularly with solvents.

Dynamic Behavior: MD simulations can track the trajectories of each atom in the this compound molecule, revealing its flexibility. Key dynamic properties that can be analyzed include:

Bond Vibrations and Angle Bending: The simulation can show the fluctuations in the lengths of chemical bonds (e.g., C-Cl, C-O, O-H) and the bending of angles between them.

Torsional Rotations: The rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-O bond of the hydroxyl group, can be studied. This is crucial for understanding the molecule's accessible conformations and their relative stabilities.

Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness and how it changes over the course of a simulation.

Solvent Effects: The behavior of a solute is heavily influenced by the surrounding solvent. MD simulations are particularly well-suited to study these interactions by explicitly including solvent molecules (such as water, methanol (B129727), or less polar solvents) in the simulation box. researchgate.netmdpi.combiu.ac.il Key solvent effects that can be investigated for this compound include:

Solvation Shell Structure: Simulations can reveal how solvent molecules arrange themselves around the solute. The analysis of radial distribution functions (RDFs) can quantify the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the oxygen of the hydroxyl group or the chlorine atoms) in this compound.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the dynamics of hydrogen bond formation and breakage with solvent molecules, including the average number of hydrogen bonds and their lifetimes. This is critical for understanding its solubility and chemical reactivity in protic solvents.

Hydrophobic Interactions: The chlorinated benzene (B151609) ring contributes to the molecule's hydrophobic character. Simulations can model how nonpolar solvents interact with this region and how water molecules structure themselves around it to minimize disruption of the hydrogen-bonding network.

A hypothetical study might use MD simulations to compare the behavior of this compound in water versus a nonpolar solvent like hexane. The results could be presented in a table summarizing key dynamic and interaction parameters.

Table 1: Simulated Dynamic and Solvent Interaction Parameters for this compound

| Parameter | Value in Water (Hypothetical) | Value in Hexane (Hypothetical) | Description |

| Avg. Radius of Gyration (Å) | 3.5 | 3.7 | Measures the compactness of the molecule. A larger value may suggest a more extended conformation. |

| Solvent Accessible Surface Area (Ų) | 210 | 225 | Represents the molecular surface area exposed to the solvent. |

| Avg. H-Bonds (solute-solvent) | 2.8 | 0.1 | Average number of hydrogen bonds between the phenol (B47542) and solvent molecules over the simulation time. |

| H-Bond Lifetime (ps) | 1.5 | N/A | The average duration of a hydrogen bond, indicating the stability of the interaction. |

| First Solvation Shell Peak (O-H···O) | 2.7 Å | N/A | The most probable distance between the phenol's hydroxyl oxygen and the oxygen of a water molecule. |

Reaction Pathway Elucidation and Transition State Computations

Understanding the chemical reactivity of this compound, including its degradation and transformation, requires identifying the most likely reaction pathways and the energy barriers associated with them. Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), allows for the detailed exploration of these processes. nih.gov

Reaction Pathway Elucidation: For a molecule like this compound, which is a chlorinated guaiacol (B22219), several reaction pathways are of interest, especially in environmental or industrial contexts:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

Dechlorination: The removal of one or both chlorine atoms, a key step in the detoxification of chlorinated compounds. nih.gov

Demethoxylation: The cleavage of the methoxy group.

Oxidation/Degradation: The breakdown of the molecule, which can be initiated by radical species like the hydroxyl radical (•OH). A common initial step is the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. nih.gov

Computational methods can map the potential energy surface (PES) for these reactions. By calculating the energy of the system at various points along a reaction coordinate (a geometric parameter that changes during the reaction), chemists can identify the lowest energy path from reactants to products.

Transition State Computations: The transition state (TS) is the highest energy point along the lowest energy reaction pathway. It represents the energy barrier, or activation energy (Ea), that must be overcome for the reaction to occur. Locating the precise geometry and energy of the transition state is a primary goal of reaction mechanism studies. nih.gov

Computational software can search for and optimize the structure of transition states. A key verification is a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the degradation of many chlorophenols is believed to proceed via O-H bond scission to form a phenoxyl radical. nih.gov DFT calculations could be used to model this process for this compound reacting with a hydroxyl radical.

Table 2: Hypothetical Computed Energies for the H-Abstraction from this compound by •OH

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants (C₇H₆Cl₂O₂ + •OH) | B3LYP/6-31G(d) | 0.0 | The initial energy of the separated reactants, set as the reference point. |

| Transition State | B3LYP/6-31G(d) | +5.2 | The energy barrier for the reaction. The structure would show an elongated O-H bond as the H is being transferred to the •OH radical. |

| Products (C₇H₅Cl₂O₂• + H₂O) | B3LYP/6-31G(d) | -25.8 | The final energy of the resulting phenoxyl radical and water molecule, indicating an exothermic reaction. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of a chemical based on its molecular structure. nih.gov These models correlate computed structural or physicochemical properties, known as molecular descriptors, with an experimentally measured reactivity parameter. For a series of related compounds like chlorinated phenols, QSRR can be a valuable tool for predicting reactivity without the need for extensive laboratory experiments. nih.gov

Developing a QSRR Model: The development of a QSRR model for predicting the reactivity of this compound would involve several steps:

Data Set: A series of structurally similar compounds (e.g., various chlorinated phenols and guaiacols) with known reactivity data (e.g., reaction rate constants, toxicity values like IC50) is assembled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using computational software. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Molecular surface area, volume.

Quantum Chemical: Energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, atomic charges. chemscene.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the observed reactivity. nih.gov

Validation: The model's predictive power is tested using statistical cross-validation techniques and, ideally, an external set of compounds not used in the model's creation.

Application to this compound: A QSRR model could be developed to predict a specific aspect of the reactivity of chlorinated phenols, such as their susceptibility to oxidation. In such a model, descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the ease of donating an electron, could be very important.

Table 3: Selected Molecular Descriptors for a Hypothetical QSRR Study Including this compound

| Compound | Reactivity (log k) (Experimental) | E-HOMO (eV) (Calculated) | LogP (Calculated) | Dipole Moment (Debye) (Calculated) |

| Phenol | -2.5 | -5.8 | 1.48 | 1.7 |

| 4-Chlorophenol | -2.1 | -6.0 | 2.39 | 2.3 |

| 2,4-Dichlorophenol (B122985) | -1.8 | -6.2 | 3.23 | 2.1 |

| This compound | Predicted Value | -6.1 | 2.71 | 2.8 |

| Guaiacol | -2.3 | -5.6 | 1.34 | 2.4 |

A hypothetical QSRR equation derived from such data might look like: log k = -0.8 * E-HOMO + 0.3 * LogP - 7.0

Using this equation, the reactivity of this compound could be predicted based on its calculated descriptor values. Such models are powerful for screening large numbers of compounds and prioritizing them for further experimental study.

Derivatization and Analog Development of 3,4 Dichloro 2 Methoxyphenol

Synthesis of Ether and Ester Derivatives

The phenolic hydroxyl group of 3,4-dichloro-2-methoxyphenol is a prime site for derivatization, particularly for the synthesis of ether and ester analogs. These modifications can significantly alter the compound's polarity, solubility, and interaction with biological systems.

Ether Derivatives: The Williamson ether synthesis is a fundamental and widely used method for preparing ethers from alcohols or phenols. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another substrate with a good leaving group. masterorganicchemistry.comyoutube.com For this compound, the process begins with treatment by a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This intermediate then reacts with a primary alkyl halide (e.g., ethyl bromide) to yield the desired ether. youtube.com The use of polar aprotic solvents like DMSO or DMF can facilitate the reaction. jk-sci.com

Ester Derivatives: Esterification of this compound can be achieved through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves treating the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). organic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process often requires removing water to drive the reaction to completion. organic-chemistry.org Alternatively, for a more direct and often higher-yielding approach, the phenol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Table 1: Representative Ether and Ester Synthesis Reactions

| Derivative Type | Reagent 1 | Reagent 2 | Catalyst/Base | Expected Product |

|---|---|---|---|---|

| Ether | This compound | Ethyl bromide | Sodium Hydride (NaH) | 1,2-Dichloro-4-ethoxy-3-methoxybenzene |

| Ether | This compound | Benzyl chloride | Potassium Carbonate (K₂CO₃) | 4-(Benzyloxy)-1,2-dichloro-3-methoxybenzene |

| Ester | This compound | Acetic anhydride | Pyridine | 3,4-Dichloro-2-methoxyphenyl acetate |

| Ester | This compound | Benzoyl chloride | Triethylamine (Et₃N) | 3,4-Dichloro-2-methoxyphenyl benzoate |

Formation of Heterocyclic Systems Incorporating the Dichloromethoxyphenol Moiety

The this compound structure can serve as a building block for the synthesis of more complex heterocyclic compounds, such as benzofurans. organic-chemistry.orgnih.govacs.org These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com

One common strategy for synthesizing benzofurans involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization. nih.gov For this compound, this would involve an initial O-alkylation at the phenolic hydroxyl group with a reagent like 2-chloro-cyclohexanone. Subsequent acid-catalyzed cyclodehydration would yield a tetracyclic benzofuran (B130515) derivative. Transition metal catalysts, particularly palladium and copper, are also extensively used in modern benzofuran synthesis to facilitate C-O and C-C bond formation. acs.orgnih.gov For instance, a palladium-catalyzed coupling of this compound with a terminal alkyne could be followed by an intramolecular cyclization to construct the furan (B31954) ring. acs.org

Table 2: Potential Heterocyclic Synthesis Pathways

| Heterocycle Class | Key Reagents | Catalyst/Conditions | Potential Product Structure |

|---|---|---|---|

| Benzofuran | This compound, α-haloketone | Base, then Acid (e.g., TiCl₄) | Fused dichloromethoxyphenyl-furan system |

| Benzofuran | This compound, Terminal alkyne | Palladium/Copper catalyst (e.g., Sonogashira coupling) | Substituted dichloromethoxy-benzofuran |

Development of Polymeric Materials Utilizing this compound as a Monomer Unit

Phenolic compounds are crucial monomers in the polymer industry, most notably for producing phenol-formaldehyde (PF) resins, also known as Bakelite. britannica.comwikipedia.org These thermosetting polymers are known for their heat resistance, strong adhesion, and electrical insulating properties. specialchem.com

This compound can potentially be incorporated into such polymeric structures. The reaction of phenols with formaldehyde (B43269) occurs at the ortho and para positions relative to the hydroxyl group. wikipedia.org In this compound, the C5 and C6 positions are available for electrophilic attack by formaldehyde. The polymerization process can be catalyzed by either an acid or a base. wikipedia.org

Resoles are formed using a base catalyst and an excess of formaldehyde. wikipedia.org

Novalacs are produced with an acid catalyst and an excess of phenol, resulting in a thermoplastic prepolymer that requires a curing agent to form a final thermoset network. wikipedia.org

The presence of the chlorine atoms on the aromatic ring would be expected to influence the reactivity of the monomer and the properties of the final polymer, potentially enhancing its flame retardancy and chemical resistance. google.com

Analog Design and Synthesis for Structure-Reactivity Relationship (SRR) Investigations

To understand how the chemical structure of this compound influences its reactivity, researchers design and synthesize a series of analogs with systematic variations. Structure-Reactivity Relationship (SRR) studies correlate these structural changes with changes in chemical or biological activity. nih.govnih.gov

For this compound, analog design could involve:

Varying the Halogen Substitution: Replacing the chlorine atoms with other halogens (fluorine, bromine) or altering their positions on the ring (e.g., synthesizing 2,5- or 3,5-dichloro-2-methoxyphenol (B13567419) isomers) would probe the electronic and steric effects of the halogens.

Modifying the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or a simple hydroxyl group (to give 3,4-dichlorocatechol) would clarify the role of this substituent.

Altering Aromatic Substituents: Introducing additional electron-donating or electron-withdrawing groups onto the remaining open positions of the aromatic ring would provide insight into the electronic demands of a given reaction.

The stability and reactivity of chlorinated phenols are influenced by factors like intramolecular hydrogen bonding and the inductive effects of the electron-withdrawing chlorine atoms. nih.govresearchgate.net By synthesizing and studying a matrix of such analogs, a predictive model for the compound's behavior can be developed.

Functionalization of the Aromatic Ring for Novel Chemical Entities

Beyond derivatizing the hydroxyl group, the aromatic ring of this compound itself can be functionalized to create novel chemical entities. organic-chemistry.org The existing substituents—hydroxyl, methoxy, and two chloro groups—direct the position of any new incoming group during electrophilic aromatic substitution. lkouniv.ac.in

The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups. libretexts.orglearncbse.in Given the substitution pattern of this compound, the C5 and C6 positions are the most likely sites for electrophilic attack. The combined directing effects of the hydroxyl (at C1) and methoxy (at C2) groups would strongly favor substitution at the C6 position, which is para to the hydroxyl group and ortho to the methoxy group.

Potential functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using dilute nitric acid.

Halogenation: Introduction of another halogen atom (e.g., bromine) using a reagent like Br₂ in a non-polar solvent.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be challenging on highly substituted or deactivated rings.

Such functionalizations are pivotal for synthesizing new compounds where the core dichloromethoxyphenol structure is augmented with additional chemical groups to fine-tune its properties for specific applications. organic-chemistry.orgnih.gov

Advanced Applications in Materials Science and Chemical Engineering

Role as a Chemical Precursor in Fine Chemical Synthesis

3,4-Dichloro-2-methoxyphenol serves as a versatile chemical precursor and building block in organic synthesis. chemscene.com Its utility stems from the reactivity of its distinct functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and chloro (-Cl) groups attached to the aromatic ring. These sites allow for a variety of chemical transformations, making the compound a valuable starting material for the synthesis of more complex molecules.

The phenolic hydroxyl group is a key site for reactions such as etherification and esterification. It can also influence electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the benzene (B151609) ring. The chlorine atoms can be substituted through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. They can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds.

While extensive, multi-step syntheses starting from this compound are not widely documented in mainstream chemical literature, its availability from commercial suppliers underscores its role as an intermediate for research and development purposes. chemscene.com Chemists can leverage its structure to design and synthesize novel compounds with specific electronic and steric properties for applications in pharmaceuticals, agrochemicals, and specialty materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 77102-94-4 chemscene.com |

| Molecular Formula | C₇H₆Cl₂O₂ chemscene.com |

| Molecular Weight | 193.03 g/mol chemscene.com |

| Synonyms | 3,4-Dichloroguaiacol chemscene.com |

| Appearance | Light-brown solid |

| Melting Point | 71-72 °C |

| Purity | ≥98% chemscene.com |

Integration into Functional Materials (e.g., UV absorbers, polymers)

A review of scientific literature and patent databases did not yield specific examples of this compound being directly integrated into functional materials like UV absorbers or polymers. While phenolic compounds are often used as precursors for polymers such as phenolics and epoxies, and chlorinated aromatic structures can be found in flame retardants and specialty polymers, direct application of this specific molecule is not documented.

Application as a Ligand in Coordination Chemistry

Utilization in Catalyst Development and Support Systems

There is no significant information available in the scientific or patent literature describing the utilization of this compound in catalyst development or as a component of catalyst support systems. While related phenolic compounds can sometimes be used as starting materials for ligands in catalysis, specific applications for this compound were not found. researchgate.net

Standards for Environmental Chemical Analysis

One of the most well-defined applications of this compound is its use as a certified reference material (CRM) for environmental chemical analysis. lgcstandards.com Reference materials are crucial for ensuring the accuracy and reliability of analytical measurements by providing a benchmark for calibration and quality control.

Several major suppliers of chemical standards offer 3,4-Dichloroguaiacol for use in environmental testing, particularly for the analysis of phenols and other aromatic compounds in samples like water and soil. lgcstandards.comchromspec.com These standards are produced under stringent quality management systems, often with accreditation to internationally recognized standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). lgcstandards.com

The use of this compound as a CRM is essential for methods such as gas chromatography (GC) and mass spectrometry (MS), which are commonly used to detect and quantify pollutants in the environment. By using a certified standard, laboratories can ensure their results are traceable and comparable, which is vital for regulatory monitoring and environmental protection efforts. sigmaaldrich.com

Table 2: Application as an Analytical Standard

| Application Area | Purpose | Analytical Techniques | Relevant Standards |

|---|---|---|---|

| Environmental Analysis | Calibrant and quality control for detecting phenolic pollutants. lgcstandards.com | Gas Chromatography (GC), Mass Spectrometry (MS) | ISO/IEC 17025, ISO 17034 lgcstandards.com |

| Food Safety | Reference material for testing contaminants. lgcstandards.com | GC, GC-MS | ISO/IEC 17025, ISO 17034 lgcstandards.com |

Environmental Chemistry and Degradation Pathways of 3,4 Dichloro 2 Methoxyphenol

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. This is a significant pathway for the transformation of phenolic compounds in the environment.

In aquatic systems , the degradation of chlorinated phenols is influenced by both direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to dechlorination. The efficiency of this process is highly dependent on factors like the pH of the water and the wavelength of the light. For instance, the anionic forms of chlorophenols, which are more prevalent at higher pH, tend to be more photoreactive. Indirect photolysis occurs through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen. These reactive species are powerful oxidizing agents that can effectively degrade persistent organic pollutants.

Biotransformation and Biodegradation Studies in Environmental Matrices

Biotransformation is the chemical alteration of a substance within a living organism. Biodegradation, a related process, involves the breakdown of organic matter by microorganisms. These are crucial processes for the removal of pollutants from the environment.

Studies on analogous compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), show that various microorganisms have the capability to use them as a source of carbon and energy. The initial steps in the degradation of chlorophenols often involve hydroxylation, where a hydroxyl group is added to the aromatic ring. This is followed by the cleavage of the ring structure, leading to simpler, less toxic compounds that can be integrated into central metabolic pathways.

The environmental fate of chlorinated methoxyphenyl compounds has been studied in water-sediment systems. These studies show that degradation can involve processes like dechlorination and O-demethylation, where the methoxy (B1213986) group is removed. nih.gov The presence of humic substances and low oxygen levels in sediment can contribute to these abiotic reactions. nih.govresearchgate.net

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of chlorinated guaiacols has been observed in several bacterial strains. For example, Acinetobacter junii has been shown to degrade 4,5-dichloroguaiacol (B1606925). nih.govresearchgate.net The primary step in this metabolic pathway is O-demethylation, which converts the chlorinated guaiacol (B22219) into a chlorinated catechol. nih.govresearchgate.net

Based on this, a plausible microbial degradation pathway for 3,4-Dichloro-2-methoxyphenol would likely initiate with O-demethylation to form 3,4-dichlorocatechol (B1202523). This intermediate is then susceptible to ring cleavage by dioxygenase enzymes. The position of the chlorine atoms on the aromatic ring can significantly influence the rate and pathway of degradation. nih.govresearchgate.net

Table 1: Plausible Microbial Degradation Pathway for this compound

| Step | Reaction | Intermediate/Product | Enzyme Class (Postulated) |

|---|---|---|---|

| 1 | O-Demethylation | 3,4-Dichlorocatechol | O-demethylase |

| 2 | Ortho or Meta Ring Cleavage | Chlorinated muconic acids or semialdehydes | Catechol dioxygenase |

| 3 | Further Degradation | TCA cycle intermediates (e.g., succinate, acetate) | Various hydrolases, isomerases, etc. |

Enzymatic Biocatalysis in Degradation

A variety of enzymes are involved in the breakdown of aromatic pollutants. In the degradation of chlorophenols, key enzymes include:

O-demethylases: These enzymes, such as the one found in Rhodococcus opacus, are crucial for the initial step of guaiacol degradation, converting it to catechol. nih.gov

Dioxygenases: These enzymes are responsible for cleaving the aromatic ring of catechols, a critical step in the mineralization of the compound.

Peroxidases and Laccases: These enzymes, often produced by fungi, have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including chlorophenols. researchgate.net The oxidation of guaiacol by peroxidases is a well-studied reaction that produces colored dimeric products. nih.gov

The enzymatic degradation process typically involves the generation of radical intermediates, which can then undergo further reactions leading to polymerization or breakdown into smaller molecules. nih.gov

Chemical Degradation in Abiotic Environmental Systems

Abiotic degradation refers to the breakdown of substances through non-biological chemical reactions.

Hydrolysis Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While phenols can undergo hydrolysis, the ether linkage of the methoxy group in guaiacol derivatives is generally stable under typical environmental pH conditions. However, studies on related methoxyphenyl esters show that the rate of hydrolysis is sensitive to pH and the presence of other solutes. rsc.orgrsc.org Specific kinetic data for the hydrolysis of this compound itself is not available, but it is not expected to be a primary degradation pathway under normal environmental conditions.

Oxidation Processes

Oxidation is a key process for the degradation of phenolic compounds in abiotic systems. In aquatic environments, Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can effectively mineralize chlorophenols.

In soil and sediment, the oxidation of phenols can be catalyzed by metal oxides or clay minerals. The oxidation of guaiacol can lead to the formation of products like ortho-quinone. nih.gov Theoretical studies suggest that the demethylation of the methoxy group can be a thermodynamically favorable process during oxidation. nih.gov Hydrothermal oxidation, particularly in the presence of a catalyst like NaOH, can accelerate the breakdown of guaiacol into smaller organic acids such as formic acid and acetic acid. mdpi.com

Environmental Fate Modeling and Persistence Assessment

The environmental fate and persistence of this compound are critical determinants of its potential for environmental exposure and risk. Environmental fate modeling and persistence assessments are predictive tools used to estimate a chemical's behavior, distribution, and longevity in various environmental compartments. rsc.org These assessments rely on a combination of the chemical's intrinsic physicochemical properties and its degradation rates under different environmental conditions. ecetoc.org

Persistence is a measure of the time a chemical remains in a particular environment before it is degraded by biotic or abiotic processes. ecetoc.org It is a key hazard indicator, as persistent substances have a longer timeframe to exert potential toxic effects and to be transported far from their original source. researchgate.net The assessment of persistence is typically based on degradation half-lives (DT50), which are determined through standardized laboratory simulation studies that mimic environmental conditions found in soil, water, and sediment. ecetoc.orgnih.gov For chlorophenols, persistence generally increases with the degree of chlorine substitution on the aromatic ring. cdc.gov